molecular formula C32H42I2N2O4S B13743934 2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide CAS No. 19976-53-5

2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide

Cat. No.: B13743934
CAS No.: 19976-53-5
M. Wt: 804.6 g/mol
InChI Key: HPIFGMQCBVGFJD-UHFFFAOYSA-L
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Description

2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide is a complex organic compound with a unique structure that includes a phenanthrothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide involves multiple steps, starting with the preparation of the phenanthrothiophene core. This core is then functionalized with diethyl(methyl)azaniumyl and ethoxycarbonyl groups through a series of reactions, including esterification and quaternization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide is unique due to its specific combination of functional groups and the phenanthrothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

19976-53-5

Molecular Formula

C32H42I2N2O4S

Molecular Weight

804.6 g/mol

IUPAC Name

2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide

InChI

InChI=1S/C32H42N2O4S.2HI/c1-7-33(5,8-2)19-21-37-31(35)29-27-25-17-13-11-15-23(25)24-16-12-14-18-26(24)28(27)30(39-29)32(36)38-22-20-34(6,9-3)10-4;;/h11-18H,7-10,19-22H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

HPIFGMQCBVGFJD-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C1=C2C3=CC=CC=C3C4=CC=CC=C4C2=C(S1)C(=O)OCC[N+](C)(CC)CC.[I-].[I-]

Origin of Product

United States

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